molecular formula C19H22N2O3S B2655044 propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 384351-63-7

propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No. B2655044
CAS RN: 384351-63-7
M. Wt: 358.46
InChI Key: VCZIYARCBROZLU-UHFFFAOYSA-N
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Description

Propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The compound is part of a broader class of chemicals explored for their unique chemical properties and reactions. Kappe and Roschger's study delves into the synthesis and reactions of Biginelli-compounds, which are closely related to the specified compound. They examined various reactions, including methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines, highlighting the compound's versatility in chemical synthesis (Kappe & Roschger, 1989).

Ahmed's research presents the synthesis of pyrido[4",3":4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives, underlining the compound's utility in generating diverse heterocyclic compounds that have potential applications in medicinal chemistry and material science (Ahmed, 2002).

Biological Activities

The compound and its derivatives have been explored for various biological activities, including antimicrobial properties. Sayed, Shamroukh, and Rashad conducted a study that synthesized derivatives of pyrimido[2,1-b][1,3]thiazine and assessed their antimicrobial activity, demonstrating the compound's potential as a precursor in developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).

Another study by Ravindra, Vagdevi, and Vaidya synthesized naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, evaluating their antimicrobial activity, which hints at the compound's utility in creating substances with potential therapeutic uses (Ravindra, Vagdevi, & Vaidya, 2008).

properties

IUPAC Name

propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-11(2)24-18(23)16-13(4)20-19-21(15(22)9-10-25-19)17(16)14-7-5-12(3)6-8-14/h5-8,11,17H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZIYARCBROZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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